2-Propanol, 1-((2-methylpentyl)oxy)-

Glycol Ethers LogP Solvent Selection

2-Propanol, 1-((2-methylpentyl)oxy)- (CAS 125328-92-9) is a propylene glycol monoalkyl ether with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol. Its structure features a branched 2-methylpentyl alkyl chain linked via an ether bond to a 2-propanol backbone, classifying it as a mid-range glycol ether solvent.

Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
CAS No. 125328-92-9
Cat. No. B12651955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-((2-methylpentyl)oxy)-
CAS125328-92-9
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCCCC(C)COCC(C)O
InChIInChI=1S/C9H20O2/c1-4-5-8(2)6-11-7-9(3)10/h8-10H,4-7H2,1-3H3
InChIKeyXUCRSLQNBTWVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Propanol, 1-((2-methylpentyl)oxy)- (CAS 125328-92-9): A Branched Propylene Glycol Ether Solvent


2-Propanol, 1-((2-methylpentyl)oxy)- (CAS 125328-92-9) is a propylene glycol monoalkyl ether with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol . Its structure features a branched 2-methylpentyl alkyl chain linked via an ether bond to a 2-propanol backbone, classifying it as a mid-range glycol ether solvent [1]. This compound is listed on the Canadian Domestic Substances List (DSL) as an existing substance in commerce, confirming its established industrial use [2].

Why 2-Propanol, 1-((2-methylpentyl)oxy)- Cannot Be Freely Substituted by Common Glycol Ethers


Substituting 2-Propanol, 1-((2-methylpentyl)oxy)- with a lighter glycol ether such as propylene glycol monomethyl ether (PGME) or a structurally different analog neglects critical differences in hydrophobicity, evaporation rate, and solvency balance. The branched 2-methylpentyl chain confers a computed LogP of 1.82 , which is substantially higher than that of PGME (LogP ~ -0.45) [1], directly affecting partition behavior, resin compatibility, and performance in non-aqueous formulations. Furthermore, its regulatory status on the Canadian DSL [2] provides a documented compliance pathway that alternative, non-listed substances may lack, introducing procurement risk in jurisdictions requiring DSL listing.

Quantitative Differentiation Evidence for 2-Propanol, 1-((2-methylpentyl)oxy)-: A Product-Specific Guide


Hydrophobicity Comparison: 2-Propanol, 1-((2-methylpentyl)oxy)- vs. Propylene Glycol Monomethyl Ether (PGME)

2-Propanol, 1-((2-methylpentyl)oxy)- exhibits a computed octanol-water partition coefficient (LogP) of 1.82, compared to a computed LogP of -0.45 for the widely used propylene glycol monomethyl ether (PGME, CAS 107-98-2) [1]. This nearly 2.3 log-unit difference translates to an approximately 200-fold greater preference for the organic phase, signifying markedly different suitability for hydrophobic resin systems, non-polar cleaning formulations, and applications requiring low water miscibility.

Glycol Ethers LogP Solvent Selection Hydrophobicity

Vapor Pressure and Evaporation Rate: 2-Propanol, 1-((2-methylpentyl)oxy)- vs. PGME

The computed vapor pressure of 2-Propanol, 1-((2-methylpentyl)oxy)- is 0.0609 mmHg at 25°C . In comparison, propylene glycol monomethyl ether (PGME) has a measured vapor pressure of approximately 10.7 mmHg at 20°C [1]. This approximately 175-fold lower vapor pressure indicates a dramatically slower evaporation rate, which is a critical parameter for controlling film formation, reducing volatile organic compound (VOC) emissions, and extending open time in coating applications.

Vapor Pressure Evaporation Rate VOC Coatings

Regulatory Inventory Status: Canadian DSL Listing for Streamlined Procurement

2-Propanol, 1-((2-methylpentyl)oxy)- is listed on the Canadian Domestic Substances List (DSL) and did not meet the criteria under subsection 73(1) of the Canadian Environmental Protection Act, 1999 (CEPA) for further categorization action [1]. This contrasts with many novel or less common glycol ethers that may require New Substances Notification (NSN) before import or manufacture in Canada. This established regulatory status reduces procurement lead time and compliance burden for Canadian-market applications.

Regulatory Compliance DSL Chemical Inventory Procurement

Topological Polar Surface Area: Comparative Hydrogen-Bonding Capacity

2-Propanol, 1-((2-methylpentyl)oxy)- has a computed topological polar surface area (TPSA) of 29.46 Ų . This is identical to the TPSA of its ethylene glycol analog, Ethanol, 2-((2-methylpentyl)oxy)- (CAS 10137-96-9), which also has a TPSA of 29.46 Ų [1]. However, the target compound has a higher molecular weight (160.25 vs. 146.23 g/mol), resulting in a lower TPSA-to-MW ratio, suggesting a comparatively weaker hydrogen-bonding contribution relative to dispersive forces. This can influence solubility parameter matching with low-polarity resins.

PSA Solubility Parameter Hydrogen Bonding Formulation

Branching Architecture: Class-Level Inference on Biodegradation and Solvency

The 2-methyl branching on the pentyl chain of 2-Propanol, 1-((2-methylpentyl)oxy)- distinguishes it from linear hexyl glycol ethers. Within the glycol ether class, branching is known to reduce the rate of biodegradation relative to linear alkyl chain analogs, due to steric hindrance at the site of enzymatic ω-oxidation [1]. While specific biodegradation data for this compound are not publicly available, the class-level inference suggests potentially greater environmental persistence than linear propylene glycol monohexyl ether, which is a factor in solvent selection for applications where ready biodegradability is required.

Branching Biodegradation Glycol Ether Structure-Property

Molecular Weight and Boiling Point Range: Class Positioning vs. Common Glycol Ethers

With a molecular weight of 160.25 g/mol, 2-Propanol, 1-((2-methylpentyl)oxy)- occupies a distinct position between lighter glycol ethers such as PGME (MW 90.12) and heavier solvents such as dipropylene glycol monomethyl ether (MW 148.2) or ethylene glycol monohexyl ether (MW 146.23) [1]. This intermediate molecular weight, coupled with its branched structure, suggests a boiling point range higher than PGME (120°C) and potentially in the range of 200-260°C, though a directly measured value is not publicly available. This positioning is important for distillation-based solvent recovery and for applications requiring a balance between volatility and solvency.

Molecular Weight Boiling Point Solvent Selection Distillation

Recommended Application Scenarios for 2-Propanol, 1-((2-methylpentyl)oxy)- Based on Differentiated Properties


Solvent-Borne Industrial Coatings Requiring High Hydrophobicity

The computed LogP of 1.82 for 2-Propanol, 1-((2-methylpentyl)oxy)- makes it a suitable candidate for solvent-borne coating formulations where high compatibility with hydrophobic binders (e.g., long-oil alkyds, epoxy esters) is required . Unlike PGME (LogP -0.45), which can cause phase separation or resin precipitation in non-polar systems, this branched glycol ether provides enhanced resin dissolution and film integrity in low-polarity environments.

Low-VOC or Extended-Open-Time Coating and Adhesive Formulations

With a computed vapor pressure of 0.0609 mmHg at 25°C—approximately 175-fold lower than that of PGME —this compound is well-suited for high-solids coatings and adhesives that require low volatile organic content (VOC) and extended working time. The slow evaporation profile reduces solvent popping defects and allows for better leveling in thick-film applications.

Canadian-Market Formulations Requiring Streamlined Regulatory Compliance

For industrial products manufactured in or exported to Canada, the existing DSL listing of 2-Propanol, 1-((2-methylpentyl)oxy)- provides a documented compliance pathway . This avoids the delays and testing costs associated with New Substances Notification (NSN) that would be required for non-listed glycol ether alternatives, making it a procurement-efficient choice for Canadian-market formulations.

Specialty Cleaning or Functional Fluid Applications Leveraging Branched-Chain Architecture

The branched 2-methylpentyl architecture distinguishes this compound from linear glycol ethers, potentially offering differential solvency for branched hydrocarbons and sterically hindered contaminants . This structural feature may be exploited in specialty industrial cleaners, degreasers, or closed-system functional fluids where solvency for specific non-polar residues is critical, though compound-specific solvency data should be verified experimentally.

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